![molecular formula C17H26N2O4 B5540753 [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

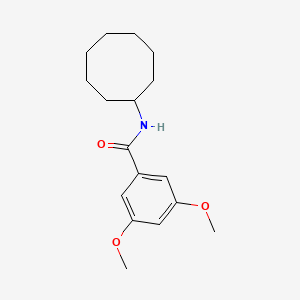

[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol involves multi-step chemical reactions, starting from commercial reagents. For instance, derivatives involving furan and pyrrolidine units are synthesized through Povarov cycloaddition reactions followed by N-furoylation processes, utilizing starting reagents like p-toluidine, benzaldehyde, and trans-methyl-isoeugenol (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule. For example, a compound with a furan moiety attached to a morpholino group exhibited a trans configuration across its acyclic C=N bond, and its morpholine ring adopted a chair conformation, as determined by X-ray crystallography (Goh et al., 2010).

Chemical Reactions and Properties

Compounds with similar structures engage in a variety of chemical reactions, such as carbonyl allylation, crotylation, and tert-prenylation, which are influenced by the presence of substituents like the furan and morpholine groups. These reactions are crucial for modifying the molecule and introducing new functional groups that can enhance its biological activity (Bechem et al., 2010).

Applications De Recherche Scientifique

Application in Synthesis of Heterocyclic Compounds

(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol has been used in the synthesis of various heterocyclic compounds. For instance, a study demonstrated its role in the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the formation of tetrahydropyridines and their fused derivatives like furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine. This process is significant for creating substances with privileged pharmacophore scaffolds, essential in medicinal chemistry (Matouš et al., 2020).

Utility in Enantioselective Reactions

The compound also finds application in enantioselective reactions. A study highlighted its use in the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals. This process involves exposure to allyl acetate, alpha-methyl allyl acetate, or 1,1-dimethylallene, leading to the production of optically enriched products. These products are significant for further chemical transformations like the Achmatowicz rearrangement, which is crucial in organic synthesis (Bechem et al., 2010).

Role in Photolysis Reactions

In photolysis reactions, this compound plays a crucial role. A study focused on the photolysis of 4-chloro-N,N-dimethylaniline, which, in the presence of this compound, leads to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. These heterocycles are significant for their high regio- and chemoselectivity, which are critical attributes in the synthesis of complex organic molecules (Guizzardi et al., 2000).

Involvement in Pauson-Khand Reactions

This compound is also involved in Pauson-Khand reactions, which are key for synthesizing complex organic structures. A study revealed that dicobalt hexacarbonyl complexes of chiral ynamines, derived from this compound, react with strained olefins at unusually low temperatures. Such reactions are crucial for creating diastereoselective compounds, which have a wide range of applications in synthetic organic chemistry (Balsells et al., 2000).

Propriétés

IUPAC Name |

[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12-6-18(7-13(2)23-12)8-14-9-19(10-15(14)11-20)17(21)16-4-3-5-22-16/h3-5,12-15,20H,6-11H2,1-2H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCXWVCWBHQAZ-LXTVHRRPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CN(CC2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)